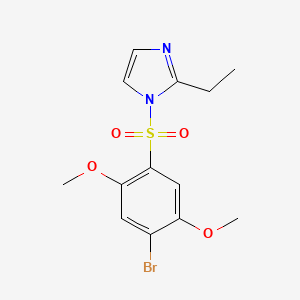

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole

Description

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole is a sulfonylated imidazole derivative featuring a bromo- and dimethoxy-substituted benzene ring attached via a sulfonyl group to a 2-ethyl-imidazole core. Its molecular formula is C₁₃H₁₄BrN₂O₅S (calculated molecular weight: 390.23 g/mol). The sulfonyl group introduces strong electron-withdrawing characteristics, while the bromo and methoxy substituents influence steric and electronic properties.

Properties

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O4S/c1-4-13-15-5-6-16(13)21(17,18)12-8-10(19-2)9(14)7-11(12)20-3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCUXXIWKPLHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole typically involves the following steps:

Bromination: The starting material, 2,5-dimethoxybenzaldehyde, is brominated using bromine in glacial acetic acid (GAA) to introduce the bromo group.

Sulfonylation: The brominated product is then reacted with sulfonyl chloride to introduce the benzenesulfonyl group.

Imidazole Formation: The final step involves the formation of the imidazole ring through a cyclization reaction with an appropriate ethyl imidazole precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Cyclization Reactions: The imidazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation of the methoxy groups can produce aldehydes or carboxylic acids.

Scientific Research Applications

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The bromo and methoxy groups may facilitate binding to enzymes or receptors, while the sulfonyl group can enhance the compound’s reactivity. The imidazole ring is known to interact with metal ions and participate in coordination chemistry, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparison

Key Observations:

- Sulfonyl vs. Benzimidazole Cores : The target compound’s imidazole-sulfonyl structure contrasts with benzimidazole-based analogs (e.g., ), which exhibit extended aromaticity but lack sulfonyl’s electron-withdrawing effects.

- Substituent Effects: Methoxy groups in the target compound increase hydrophilicity compared to non-polar tert-butyl or chloro substituents in analogs . Bromine’s presence facilitates halogen bonding, common in drug-receptor interactions .

- Functional Groups : Sulfonyl groups may enhance metabolic stability compared to esters (e.g., ) but reduce membrane permeability due to higher polarity .

Theoretical Advantages of Target Compound :

- Sulfonyl group may improve water solubility and target engagement via hydrogen bonding.

- Methoxy groups could reduce oxidative metabolism, enhancing bioavailability .

Crystallographic and Physicochemical Properties

- Hydrogen Bonding : The sulfonyl group in the target compound likely forms robust hydrogen bonds, as observed in sulfonamide crystals .

- Packing Efficiency : Bulky 2,5-dimethoxy substituents may reduce crystal density compared to smaller analogs (e.g., ).

- Thermal Stability : Higher molecular weight and polar groups suggest elevated melting points relative to simpler imidazoles .

Biological Activity

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The compound is synthesized through a multi-step process involving:

- Bromination : The starting material, 2,5-dimethoxybenzaldehyde, is brominated using bromine in glacial acetic acid.

- Sulfonylation : The brominated product reacts with sulfonyl chloride to introduce the sulfonyl group.

- Imidazole Formation : Cyclization occurs with an ethyl imidazole precursor to form the final compound.

The biological activity of this compound can be attributed to its structural features:

- Bromo and Methoxy Groups : These groups may enhance binding affinity to biological targets such as enzymes and receptors.

- Sulfonyl Group : Increases reactivity and may facilitate interactions with nucleophiles.

- Imidazole Ring : Known for its coordination chemistry, it interacts with metal ions, influencing various biological processes .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated significant antimicrobial properties against various bacterial strains. For instance:

- Jain et al. reported that derivatives of imidazole showed good antimicrobial potential against Staphylococcus aureus and Escherichia coli using a cylinder wells diffusion method .

Anticancer Activity

The compound has been explored for its anticancer properties. Imidazole derivatives are known to exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Imidazole-containing compounds have shown anti-inflammatory effects in several studies, potentially by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Comparative Analysis

Compared to similar compounds, this compound stands out due to its unique combination of functional groups which enhance its reactivity and biological interactions.

| Compound | Structural Features | Notable Activities |

|---|---|---|

| 4-bromo-2,5-dimethoxyphenethylamine | Bromo and methoxy groups | Antidepressant effects |

| 2,5-dimethoxy-4-iodophenethylamine | Iodo substituent | Anticancer properties |

| 4-bromo-2,5-dimethoxyamphetamine | Amphetamine backbone | Stimulant effects |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-ethyl-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves two key steps: (1) preparation of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride from 4-bromo-2,5-dimethoxybenzenesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in anhydrous dichloromethane (DCM), and (2) coupling the sulfonyl chloride with 2-ethylimidazole in the presence of a base like triethylamine (Et₃N) or sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C . Optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonic acid to SOCl₂), maintaining anhydrous conditions, and monitoring reaction progress via thin-layer chromatography (TLC). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield (>75%) and purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms structure by identifying sulfonyl (δ ~3.5 ppm for OCH₃, δ ~7.8-8.2 ppm for aromatic protons) and imidazole (δ ~7.1 ppm for C-H) moieties . Infrared (IR) spectroscopy detects sulfonyl S=O stretches (~1350 cm⁻¹) and C-Br bonds (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₄BrN₂O₄S: calc. 409.98 g/mol). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: How do the bromine and sulfonyl groups influence reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:

The bromine atom at the 4-position facilitates Suzuki-Miyaura cross-coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to introduce aryl/heteroaryl groups . The sulfonyl group acts as a strong electron-withdrawing group, activating the imidazole ring for electrophilic substitutions (e.g., nitration at C4/C5 positions). Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial efficacy) be resolved?

Methodological Answer:

Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, inoculum size). Standardized protocols (CLSI guidelines) should be adopted. Minimum Inhibitory Concentration (MIC) assays (96-well plate, 18–24 h incubation) with positive controls (e.g., ciprofloxacin) and triplicate measurements improve reproducibility . Synergistic effects with adjuvants (e.g., efflux pump inhibitors) should be tested via checkerboard assays. Meta-analysis of published data (e.g., using RevMan) identifies outliers and confounding variables .

Structural: How can X-ray crystallography and SHELXL determine the compound’s crystal structure and intermolecular interactions?

Methodological Answer:

Single crystals grown via vapor diffusion (ethanol/water, 4°C) are analyzed using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELXL refines the structure via least-squares minimization, generating hydrogen-bonding motifs (e.g., N-H···O=S interactions) and π-π stacking parameters (interplanar distances ~3.5 Å) . Graph-set analysis (Etter’s notation) classifies H-bond patterns (e.g., R₂²(8) motifs) to correlate packing with solubility .

Mechanism: What is the hypothesized mechanism for enzyme inhibition, and how can kinetic studies validate it?

Methodological Answer:

The sulfonyl group may bind to catalytic serine residues (e.g., in hydrolases), while the imidazole mimics histidine in enzyme active sites. Kinetics are studied via Michaelis-Menten plots (Lineweaver-Burk analysis) under varying substrate concentrations. Competitive inhibition is indicated by increased Km without Vmax change. IC₅₀ values are determined using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) .

SAR: How do structural modifications at the sulfonyl or imidazole moieties affect bioactivity and physicochemical properties?

Methodological Answer:

Replacing bromine with fluorine enhances metabolic stability (logP reduction by ~0.5 units). Adding methyl groups to the imidazole (C4/C5) increases lipophilicity (clogP +0.3) but may reduce solubility. SAR studies using analogue libraries (e.g., 10 derivatives) reveal that electron-donating groups (e.g., -OCH₃) improve antimicrobial activity (MIC reduction by 2–4 fold) . QSAR models (e.g., CoMFA) correlate steric/electronic descriptors with bioactivity .

Data Analysis: What statistical approaches are recommended for cytotoxicity assay dose-response data?

Methodological Answer:

Dose-response curves (0.1–100 μM) are fitted to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values. Outliers are identified via Grubbs’ test (α = 0.05). Bootstrap resampling (n=1000) estimates 95% confidence intervals. Synergy scores (e.g., Bliss independence) quantify combinatorial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.